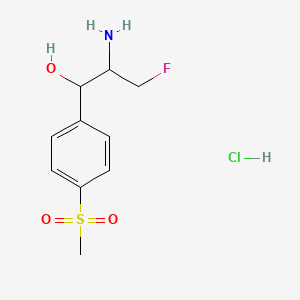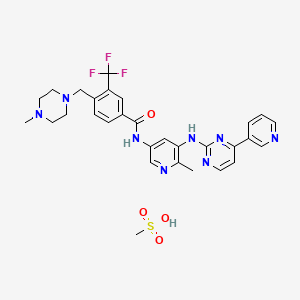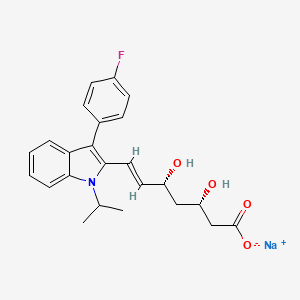
2-デベンゾイル-2-ペンテノイル ドセタキセル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Debenzoyl-2-pentenoyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy drug used for treating various metastatic cancers. This compound is characterized by its molecular formula C41H55NO14 and a molecular weight of 785.88 g/mol . It is a solid, white to off-white hygroscopic substance with a melting point greater than 162°C .
科学的研究の応用
2-Debenzoyl-2-pentenoyl Docetaxel has several scientific research applications:
作用機序
Target of Action
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . The primary target of this compound, like Docetaxel, is likely to be the microtubules in the cell. Microtubules play a crucial role in maintaining cell structure, enabling transport within the cell, and most importantly, in cell division.
Result of Action
The molecular and cellular effects of 2-Debenzoyl-2-pentenoyl Docetaxel’s action would likely involve disruption of the cell cycle, leading to cell death . This is due to the stabilization of microtubules, which prevents them from disassembling, an essential process for cell division.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Debenzoyl-2-pentenoyl Docetaxel involves multiple steps, starting from DocetaxelThe reaction conditions often involve the use of organic solvents like chloroform and methanol . The detailed synthetic route may vary depending on the specific laboratory protocols and the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of 2-Debenzoyl-2-pentenoyl Docetaxel follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The compound is usually stored under inert atmosphere at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions
2-Debenzoyl-2-pentenoyl Docetaxel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, methanol.
Catalysts: Various metal catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
類似化合物との比較
2-Debenzoyl-2-pentenoyl Docetaxel is unique compared to other similar compounds due to its specific structural modifications. Similar compounds include:
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapy drug with a similar mechanism of action.
2-Debenzoyl-2-tigloyl Paclitaxel: A derivative of Paclitaxel with similar tubulin binding activity.
These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacological properties.
特性
CAS番号 |
1412898-66-8 |
|---|---|
分子式 |
C41H55NO14 |
分子量 |
785.89 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


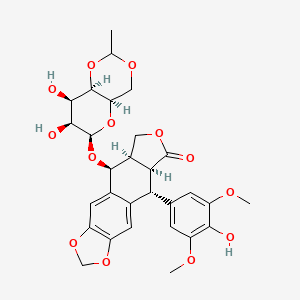


![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
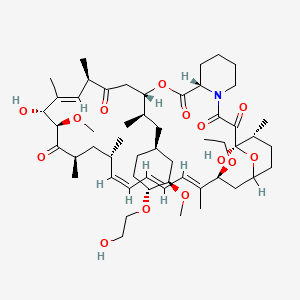
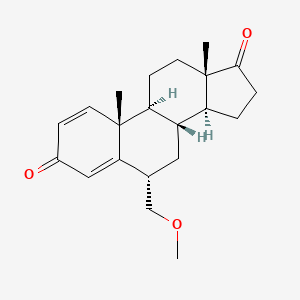
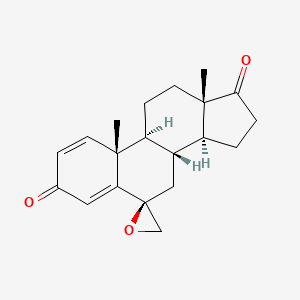

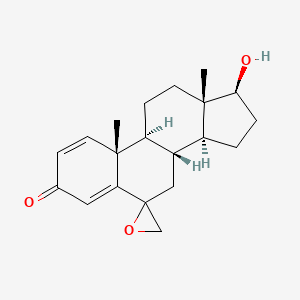
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
